molecular formula C12H13BrO3 B182021 4-(3-bromophenyl)oxane-4-carboxylic Acid CAS No. 179420-77-0

4-(3-bromophenyl)oxane-4-carboxylic Acid

Cat. No.: B182021
CAS No.: 179420-77-0
M. Wt: 285.13 g/mol
InChI Key: QQHCLIPWQURSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)oxane-4-carboxylic acid typically involves the bromination of phenyl oxane carboxylic acid derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would include stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxane carboxylic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Organic Synthesis

4-(3-Bromophenyl)oxane-4-carboxylic acid serves as a versatile scaffold for synthesizing more complex organic molecules. It can be utilized in the development of new materials and intermediates for pharmaceuticals .

Research indicates that this compound may exhibit significant biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Activity: The compound has been explored for its ability to inhibit cancer cell proliferation. Molecular docking studies have shown promising results when tested against breast cancer cell lines, indicating its potential as a therapeutic agent .

Pharmaceutical Chemistry

In pharmaceutical research, this compound is being investigated for its role in drug development:

  • It is being evaluated as a potential lead compound in the design of new anticancer drugs.
  • Its binding affinity with specific biological targets is under investigation to assess therapeutic viability .

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines. The binding free energy values obtained through molecular docking suggest that these compounds could be more effective than existing treatments like tamoxifen.
  • Material Science Applications : In material science, this compound has been employed as an intermediate in synthesizing novel polymers with enhanced properties for industrial applications .

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the oxane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can affect various biological processes, making it a valuable compound for research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-bromophenyl)oxane-4-carboxylic acid is unique due to its specific bromine substitution and oxane ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

4-(3-Bromophenyl)oxane-4-carboxylic acid is an organic compound characterized by its molecular formula C12H13BrO3C_{12}H_{13}BrO_3 and a molecular weight of 285.13 g/mol. The compound features a bromophenyl group attached to an oxane ring, with a carboxylic acid functional group that enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related studies.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

C12H13BrO3\text{C}_{12}\text{H}_{13}\text{BrO}_{3}

This compound's unique properties stem from the bromine atom's presence at the para position relative to the oxane ring, which influences its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities, including:

  • Anticancer Activity : Potential inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : Possible modulation of inflammatory pathways.
  • Antimicrobial Properties : Activity against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits cell proliferation in MCF-7 cells
Anti-inflammatoryModulates cytokine release
AntimicrobialEffective against Gram-positive bacteria

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound has been studied for its binding affinity to specific kinases, which play critical roles in cell signaling and cancer progression.
  • Cell Cycle Arrest : In vitro studies have shown that it can induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, further contributing to its potential as an anticancer agent.

Case Study: Anticancer Activity

A study investigated the effects of this compound on the MCF-7 breast cancer cell line. The results indicated a significant reduction in cell viability at concentrations above 100 µM, with an IC50 value determined at approximately 168.78 µM. Flow cytometric analysis demonstrated that treatment with the compound resulted in increased populations of cells in the G1 phase, indicating effective cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
4-(2-bromophenyl)oxane-4-carboxylic acidSimilar oxane and carboxylic structureDifferent bromine position affects reactivity
4-(phenyl)oxane-4-carboxylic acidLacks bromine substituentPotentially less reactive
3-(bromophenyl)propanoic acidContains a propanoic acid instead of oxaneDifferent functional group properties

The presence of the bromine atom in the para position enhances the reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. Q1. What are the key synthetic strategies for 4-(3-bromophenyl)oxane-4-carboxylic acid, and how do reaction conditions influence yield and purity?

A1. Synthesis typically involves cyclization of bromophenyl-substituted precursors with oxane-forming reagents. For example, analogous compounds (e.g., 4-(4-fluorophenyl)oxane-4-carboxylic acid) are synthesized via Friedel-Crafts acylation or condensation reactions using catalysts like Pd/Cu and solvents such as DMF/toluene . Optimizing temperature (80–120°C) and catalyst loading (5–10 mol%) is critical to avoid side products like dehalogenated byproducts. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures, monitored by HPLC .

Q. Q2. How can researchers characterize the stereochemistry and stability of this compound?

A2. Chiral HPLC or polarimetry resolves enantiomers, as seen in rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid . Stability studies under varying pH (2–10) and thermal conditions (25–100°C) reveal degradation via decarboxylation above 80°C, necessitating storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?

A3. Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites using molecular orbitals. For example, the HOMO-LUMO gap of analogous oxane-carboxylic acids (e.g., 4-(fluoromethyl)oxane-4-carboxylic acid) predicts reactivity at the bromophenyl ring and carboxyl group . Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes in inflammation pathways) .

Q. Q4. How can conflicting spectral data (e.g., NMR vs. IR) be resolved for this compound?

A4. Contradictions arise from solvent effects or tautomerism. For instance, IR may show a broad O–H stretch (2500–3000 cm⁻¹) due to intermolecular hydrogen bonding, while NMR (DMSO-d₆) reveals a deshielded carboxylic proton at δ 12–13 ppm. Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .

Q. Q5. What strategies mitigate batch-to-batch variability in biological activity studies?

A5. Variability often stems from trace metal contaminants (e.g., Pd residues from synthesis). Chelating agents (EDTA) or purification via ion-exchange chromatography reduce interference . Standardize bioassays using positive controls (e.g., known kinase inhibitors) and validate via dose-response curves (IC₅₀ ± 10% variability) .

Q. Methodological Challenges and Solutions

Q. Q6. How to optimize regioselective functionalization of the oxane ring without bromophenyl group cleavage?

A6. Use protecting groups (e.g., tert-butoxycarbonyl, Boc) on the carboxylic acid. For example, Boc-protected analogs (e.g., (S)-4-(3-bromophenyl)-3-Boc-amino butanoic acid) enable selective alkylation at the oxane oxygen . Monitor reactions via TLC (silica, ethyl acetate/hexane) to prevent over-substitution .

Q. Q7. What analytical techniques quantify trace impurities in scaled-up synthesis?

A7. LC-MS/MS identifies impurities (e.g., dehalogenated derivatives) at <0.1% levels. For example, 3-(4-bromophenyl)propanoic acid (a common byproduct) is quantified using a C18 column and gradient elution (0.1% formic acid/acetonitrile) .

Q. Emerging Research Directions

Q. Q8. Can this compound serve as a precursor for photoactive materials?

A8. The bromophenyl group’s electron-withdrawing nature and oxane’s rigidity suggest potential in OLEDs. Synthesize derivatives with conjugated side chains (e.g., ethynyl groups) and measure photoluminescence quantum yield (PLQY) in thin films .

Q. Q9. What are the challenges in enantioselective synthesis, and how can they be addressed?

A9. Racemization occurs during cyclization. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries (e.g., Evans’ oxazolidinones) improve enantiomeric excess (ee >90%) .

Q. Data Reproducibility and Validation

Q. Q10. How to validate conflicting cytotoxicity results across research groups?

A10. Standardize cell lines (e.g., HepG2 for liver toxicity) and culture conditions (10% FBS, 37°C). Compare IC₅₀ values using ANOVA and report 95% confidence intervals. Discrepancies may arise from compound aggregation; validate via dynamic light scattering (DLS) .

Properties

IUPAC Name

4-(3-bromophenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHCLIPWQURSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460291
Record name 4-(3-bromophenyl)oxane-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179420-77-0
Record name 4-(3-bromophenyl)oxane-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium hydroxide (0.21 g, 5.01 mmol) is added to a solution of 4-(3-bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester (0.5 g, 1.67 mmol) in methanol/water (8 mL, 3:1) and the reaction mixture is stirred for 5 hours at 65° C. The mixture is diluted with water and the volatiles are removed in vacuo. The aqueous is extracted once with diethyl ether, acidified to pH 2, and extracted twice with ethyl acetate. The combined extracts is dried over magnesium sulfate, filtered and concentrated in vacuo to afford 4-(3-bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid (445 mg) sed in the next step without further purification. LCMS: RT=1.9 minutes; MS: 283 (M−H).
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred mixture of ethyl 4-(3-bromophenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate (36.5 g, 117 mmol), an aqueous solution of lithium hydroxide (6.14 g, 146 mmol, 50 ml), methanol (150 ml) and THF (150 ml) was refluxed for 1 day. The reaction mixture was partitioned between ether (100 ml) and 10% aqueous potasium hydroxide solutuion (300 ml). The ethereal layer was separated, extracted with 10% aqueous potasium hydroxide solutuion (2×100 ml) and discarded. The combined aqueous extracts were acidified with concentrated hydrogen chloride and the resulting white precipitates were collected by filtration, washed with water and dried to constant weight under vacuum at 80° C. to give the titled compound as white solids (26.4 g, 79%).
Name
ethyl 4-(3-bromophenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
79%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.